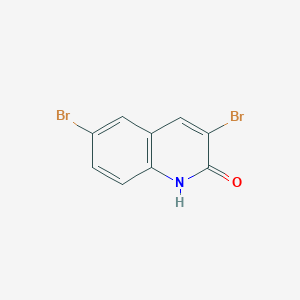

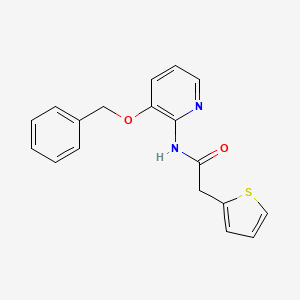

![molecular formula C14H23N3O4S B2484079 9-((1,3,5-三甲基-1H-吡唑-4-基)磺酰)-1,5-二氧-9-氮杂螺[5.5]十一烷 CAS No. 1428371-17-8](/img/structure/B2484079.png)

9-((1,3,5-三甲基-1H-吡唑-4-基)磺酰)-1,5-二氧-9-氮杂螺[5.5]十一烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound's synthesis can involve various strategies, such as Prins cascade cyclization for generating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of methods for creating spirocyclic structures (Reddy et al., 2014). Additionally, methodologies involving intramolecular asymmetric oxyselenenylation offer routes to optically active spiroketals, demonstrating the synthetic accessibility of spirocyclic compounds with specific stereochemical configurations (Uchiyama et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, providing insights into their stereochemistry and conformation. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative reveals intricate details about its geometric configuration, aiding in the understanding of its molecular properties and reactivity (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds includes transformations such as ketalisation, hydroformylation, and ring transformations, showcasing their versatility in chemical synthesis. These reactions are fundamental in generating intermediates for further synthetic applications, including the preparation of antiviral agents (Pardhasaradhi et al., 1998).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points and solubility, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray diffraction and NMR spectroscopy, to ascertain their suitability for specific applications.

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group transformations, are essential for their utility in synthetic chemistry. Studies focusing on the condensation polymers from spirocyclic precursors illustrate the potential for creating novel polymeric materials with unique properties (Pryde et al., 1962).

科学研究应用

生物学和临床重要性

对N-磺酰氨基吖唑酮类化合物的研究,包括9-((1,3,5-三甲基-1H-吡唑-4-基)磺酰)-1,5-二氧-9-氮杂螺[5.5]十一烷,揭示了对它们生物活性的广泛研究。这些化合物被称为特权杂环化合物,因为它们具有广泛的生物活性,包括利尿、降压、抗炎和抗癌性质。值得注意的是,它们作为竞争性AMPA受体拮抗剂,在治疗癫痫和精神分裂症等神经系统疾病方面显示出潜力(Elgemeie, Azzam, & Elsayed, 2019)。

磺胺酰胺抑制剂

磺胺酰胺类化合物,包括所讨论的这种化合物,在合成抑菌抗生素中发挥重要作用。它们用于治疗细菌感染,也存在于各种临床使用的药物中,如利尿剂、碳酸酐酶抑制剂和抗癫痫药物。像所讨论的这种磺胺酰胺一样,已被用于HIV蛋白酶抑制剂、抗癌药物和阿尔茨海默病药物中,表明它们在广泛的医学应用中的重要性(Gulcin & Taslimi, 2018)。

细胞色素P450同工酶抑制剂

像9-((1,3,5-三甲基-1H-吡唑-4-基)磺酰)-1,5-二氧-9-氮杂螺[5.5]十一烷这样的化合物经常被研究其在抑制细胞色素P450(CYP)酶中的作用,这些酶对于代谢各种药物至关重要。抑制剂对特定CYP同工酶的选择性对于理解和预测药物相互作用至关重要,这是制药研究的一个关键方面(Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

安全和危害

属性

IUPAC Name |

9-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-11-13(12(2)16(3)15-11)22(18,19)17-7-5-14(6-8-17)20-9-4-10-21-14/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBOQQPEDLYZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)

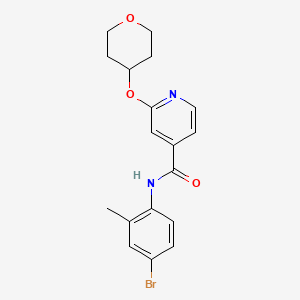

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)

![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)